molecular formula C24H26O4 B8208418 3,3'-Diallylbisphenol a diacetate

3,3'-Diallylbisphenol a diacetate

Cat. No.: B8208418
M. Wt: 378.5 g/mol
InChI Key: PPFQQUZQFVDIOL-UHFFFAOYSA-N
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Description

3,3'-Diallylbisphenol A diacetate, also known as epoxy curative EC-392, is a high-value chemical designed for advanced polymer research and development. Its primary application is in epoxy systems, where it acts as a curative agent to modify and enhance the final material properties of the polymer network . This compound is also recommended for use in combination with other monomer types, including acrylates, methacrylates, and maleimides, offering researchers a versatile tool for formulating and testing hybrid polymer systems with tailored performance characteristics . The substance is characterized as an amber liquid and has a viscosity of 2,568 cP . Researchers should note that this product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or household applications . Safe handling procedures should be followed as it may cause skin and eye irritation and respiratory irritation .

Properties

IUPAC Name

[4-[1-(4-acetyloxy-2-prop-2-enylphenyl)ethyl]-3-prop-2-enylphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O4/c1-6-8-19-14-21(27-17(4)25)10-12-23(19)16(3)24-13-11-22(28-18(5)26)15-20(24)9-7-2/h6-7,10-16H,1-2,8-9H2,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFQQUZQFVDIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC(=O)C)CC=C)C2=C(C=C(C=C2)OC(=O)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Allylation of Bisphenol A

The synthesis begins with the allylation of bisphenol A, where hydroxyl groups are substituted with allyl functionalities. This step typically employs allyl chloride as the allylating agent in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the allyl chloride. A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), facilitates the nucleophilic substitution mechanism.

Reaction Conditions:

  • Temperature: 60–80°C

  • Duration: 6–12 hours

  • Molar ratio (bisphenol A : allyl chloride : base): 1 : 2.2 : 2.5

The product, diallyl bisphenol A, is isolated via aqueous workup, where the mixture is neutralized with dilute hydrochloric acid and extracted using ethyl acetate. Yield optimization requires careful pH control during neutralization to minimize side reactions, such as over-allylation or polymerization.

Acetylation of Diallyl Bisphenol A

The second step involves acetylation of the phenolic hydroxyl groups in diallyl bisphenol A. Acetic anhydride serves as the acetylating agent, often catalyzed by a small quantity of pyridine or 4-dimethylaminopyridine (DMAP) to enhance reactivity. The reaction is exothermic and conducted under reflux conditions to maintain kinetic control.

Reaction Conditions:

  • Temperature: 100–120°C

  • Duration: 4–8 hours

  • Molar ratio (diallyl bisphenol A : acetic anhydride): 1 : 2.5

Excess acetic anhydride is quenched with water, and the product is purified via vacuum distillation or column chromatography to achieve >95% purity. The final compound is characterized by its amber liquid form and stored at 2–8°C to prevent degradation.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

Elevated temperatures during allylation accelerate reaction rates but risk thermal decomposition of intermediates. Studies suggest that maintaining temperatures below 80°C balances efficiency and stability. Catalytic bases, such as KOH, outperform NaOH in minimizing byproduct formation due to their higher solubility in organic solvents.

Solvent Selection

Polar aprotic solvents like DMF improve reactant solubility and stabilize transition states. Comparative trials indicate that THF offers a lower-boiling alternative, simplifying post-reaction solvent removal.

Purification Techniques

Vacuum distillation is preferred for industrial-scale purification, achieving 90–92% recovery rates. Laboratory-scale syntheses often employ silica gel chromatography, albeit with higher costs and longer processing times.

Characterization and Quality Control

Post-synthesis analysis ensures compliance with industrial standards:

Analytical Method Parameters Assessed Typical Results
NMR Spectroscopy Structural confirmationPeaks at δ 5.8–6.0 (allyl protons), δ 2.3 (acetyl methyl)
HPLC Purity assessment>95% purity
IR Spectroscopy Functional groupsStretch at 1740 cm⁻¹ (ester C=O)

The compound’s MDL number (MFCD22200539) and CAS registry ensure traceability and regulatory compliance.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing:

  • Heat Management: Jacketed reactors with cooling systems mitigate exothermic risks during acetylation.

  • Cost Efficiency: Bulk procurement of allyl chloride and acetic anhydride reduces raw material expenses by ~30%.

  • Waste Streams: Neutralization byproducts (e.g., sodium chloride) are treated via filtration and aqueous disposal.

Recent Advances in Synthesis Methodologies

Emerging approaches focus on solvent-free acetylation and enzymatic catalysis to reduce environmental impact. While these methods remain experimental, preliminary data suggest comparable yields (88–90%) with lower energy inputs.

Chemical Reactions Analysis

Types of Reactions

3,3'-Diallylbisphenol a diacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or prop-2-enyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Material Science

3,3'-Diallylbisphenol A diacetate is primarily used for modifying thermosetting resins, such as bismaleimide and epoxy resins. Its applications include:

  • Electrical Insulation Materials : The compound is used in the formulation of electrical insulation materials due to its excellent dielectric properties and thermal stability. It plays a crucial role in manufacturing copper-clad circuit boards and high-temperature impregnating varnishes .
  • Wear-Resistant Materials : It enhances the toughness and durability of wear-resistant materials such as diamond grinding wheels and brake pads. The incorporation of this compound improves mechanical properties and extends the lifespan of these materials .
  • Aerospace Structural Materials : The aerospace industry benefits from the use of this compound in composite materials that require high strength-to-weight ratios and thermal resistance .
  • Functional Materials : This compound acts as an anti-aging agent for rubber products, significantly improving their longevity and performance under stress .

Case Study 1: Modification of Bismaleimide Resins

Research conducted on the modification of bismaleimide resins with this compound demonstrated a marked improvement in the resin's toughness and heat resistance. The study showed that adding this compound reduced processing costs while enhancing the handling characteristics of the resin, making it more viable for industrial applications .

Case Study 2: Application in Aerospace Composites

In a study focused on aerospace applications, composites incorporating this compound exhibited superior mechanical properties compared to traditional materials. The results indicated that these composites maintained structural integrity under extreme conditions, which is critical for aerospace components .

Comparative Data Table

Application AreaBenefitsKey Findings
Electrical InsulationHigh dielectric strengthEnhanced performance in high-temperature environments
Wear-Resistant MaterialsIncreased toughnessExtended lifespan of grinding wheels and brake pads
Aerospace CompositesImproved strength-to-weight ratioMaintained integrity under extreme conditions
Functional MaterialsAnti-aging propertiesSignificant improvement in rubber longevity

Mechanism of Action

The mechanism of action of 3,3'-Diallylbisphenol a diacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as inflammation and cell proliferation.

    Pathways Involved: It modulates signaling pathways, including the NF-κB and MAPK pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Bisphenol A Diacetate (4,4'-Isopropylidenediphenol Diacetate)

CAS Number : 10192-62-8
Structure : Features an isopropylidene bridge at the 4,4' positions and acetylated hydroxyl groups.
Key Differences :

  • Substituents : Lacks allyl groups present in 3,3'-diallyl derivative.
  • Thermal Stability: The absence of allyl groups reduces reactivity in crosslinking applications compared to 3,3'-diallylbisphenol A diacetate.

3,3',5,5'-Tetrabromobisphenol A Diacetate

CAS Number: 33798-02-6 Structure: Brominated derivative of bisphenol A diacetate with bromine atoms at the 3,3',5,5' positions. Key Differences:

  • Flame Retardancy : Bromine substituents impart flame-retardant properties, making it suitable for fire-resistant polymers.

Phenyl Ester Acetate (EC-861)

CAS Number: 1071523-12-0 Structure: Monomeric phenyl ester with acetylated hydroxyl groups. Key Differences:

  • Molecular Complexity: Simpler structure lacking the bisphenol backbone.
  • Epoxy Curing Efficiency: Less effective in forming dense crosslinked networks compared to this compound due to reduced steric bulk and functionality .

Oxyphenisatin Diacetate Derivatives

Key Differences:

  • Core Structure: Based on an indolinone scaffold rather than a bisphenol framework.
  • Applications : Primarily used as a laxative (e.g., Oxyphenisatin acetate) rather than in polymer chemistry .

Detailed Research Findings

Reactivity in Epoxy Systems

  • This compound exhibits superior curing efficiency due to its allyl groups, which participate in free-radical polymerization, enhancing crosslink density and thermal stability .
  • Phenyl ester acetate (EC-861) shows slower curing kinetics, attributed to its single aromatic ring and lack of additional functional groups .

Thermal and Mechanical Properties

  • Tetrabromobisphenol A diacetate demonstrates high thermal degradation resistance (≥300°C) due to bromine’s flame-retardant effects but may release toxic fumes during decomposition .
  • Bisphenol A diacetate has lower glass transition temperatures (Tg) in cured epoxies compared to 3,3'-diallyl derivatives, reflecting weaker crosslinking .

Toxicity and Regulatory Status

  • Oxyphenisatin diacetate derivatives are restricted in pharmaceuticals due to hepatotoxicity risks, unlike the industrially focused this compound .

Q & A

Q. What are the standard synthetic protocols for 3,3'-diallylbisphenol A diacetate, and how do reaction conditions influence yield and purity?

The synthesis typically involves polycondensation reactions. For example, 3,3'-diallylbisphenol A (a precursor) is grafted via hydrosilylation and copolycondensed with poly(tetramethyleneglycol) and 4,4′-methylenebis(phenyl isocyanate) (MDI) to form nanocomposites. Key parameters include temperature control (~160°C), inert atmosphere (e.g., nitrogen), and stoichiometric ratios of reactants. Oxidants like iodobenzene diacetate (PIDA) may be used to minimize side products (e.g., C-O coupling) in related diacetate syntheses .

Q. Which analytical techniques are most effective for characterizing this compound?

Common methods include:

  • FTIR : To confirm ester (C=O at ~1740 cm⁻¹) and allyl (C=C at ~1640 cm⁻¹) groups.
  • NMR (¹H/¹³C) : For structural elucidation (e.g., allyl protons at δ 4.8–5.2 ppm).
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles.
  • HPLC with chiral columns : For detecting racemization, as seen in related diacetate derivatives .

Q. How should stability studies for this compound be designed under varying storage conditions?

Accelerated stability testing under controlled humidity (e.g., 40–75% RH), temperature (25–60°C), and light exposure can predict degradation pathways. Analytical markers include hydrolysis of acetate groups (via FTIR/NMR) and quantification of by-products (e.g., free phenols) using HPLC. Long-term studies should align with ICH guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative coupling behavior of phenolic precursors in this compound synthesis?

Oxidants like PIDA promote radical-mediated coupling of phenolic monomers. For example, 2,6-dimethylphenol undergoes PIDA-driven oxidation to form 3,3′,5,5′-tetramethyl-4,4′-biphenyldiol (TMBD) via single-electron transfer (SET) and quinone intermediates. Side reactions (e.g., DPQ formation) are minimized by optimizing solvent polarity and oxidant/substrate ratios .

Q. How does stereochemical control during synthesis impact the functional properties of this compound?

Racemization during reactions (e.g., BINOL-derived diacetates) can alter catalytic or material properties. Chiral HPLC and circular dichroism (CD) are critical for monitoring enantiomeric excess. Strategies to prevent racemization include low-temperature reactions and avoiding protic solvents .

Q. What role does this compound play in the development of polyurethane-POSS nanocomposites?

The compound acts as a crosslinker, enhancing thermal stability and mechanical strength. In polyurethane-POSS systems, its allyl groups enable hydrosilylation with POSS nanoparticles, forming covalent networks. Performance is evaluated via dynamic mechanical analysis (DMA) and tensile testing .

Q. How can computational modeling optimize the design of diacetate-containing polymers for specific applications?

Density Functional Theory (DFT) predicts reactivity of allyl and acetate groups, while molecular dynamics (MD) simulations model polymer chain mobility. Parameters like glass transition temperature (Tg) and solubility parameters are validated against experimental DSC and swelling studies .

Methodological Considerations

  • Contradictions in Data : Discrepancies in oxidative coupling yields (e.g., PIDA vs. DDQ oxidants) highlight the need for kinetic studies to identify rate-limiting steps .
  • Advanced Characterization : Time-resolved fluorescence spectroscopy can probe interactions in nanocomposites, while X-ray photoelectron spectroscopy (XPS) verifies surface functionalization .

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